molecular formula C12H19N B13519064 Methyl(2-methyl-4-phenylbutan-2-yl)amine

Methyl(2-methyl-4-phenylbutan-2-yl)amine

Cat. No.: B13519064
M. Wt: 177.29 g/mol
InChI Key: QTQLQFRQDZHMTM-UHFFFAOYSA-N
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Description

Methyl(2-methyl-4-phenylbutan-2-yl)amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a methyl group, a phenyl group, and a butyl chain, making it a tertiary amine due to the three organic substituents attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method for synthesizing Methyl(2-methyl-4-phenylbutan-2-yl)amine is through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, 2-methyl-4-phenylbutan-2-one can be reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    N-Methylation: Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl(2-methyl-4-phenylbutan-2-yl)amine can undergo oxidation reactions, typically forming corresponding oxides or imines.

    Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl(2-methyl-4-phenylbutan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2-methyl-4-phenylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

Methyl(2-methyl-4-phenylbutan-2-yl)amine is unique due to its complex structure, which includes both a phenyl group and a butyl chain. This structure imparts distinct chemical properties and reactivity compared to simpler amines. Its tertiary nature also influences its behavior in chemical reactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,2-dimethyl-4-phenylbutan-2-amine

InChI

InChI=1S/C12H19N/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3

InChI Key

QTQLQFRQDZHMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NC

Origin of Product

United States

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